molecular formula C23H27ClN2O B371437 1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine CAS No. 329778-14-5

1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine

Cat. No.: B371437
CAS No.: 329778-14-5
M. Wt: 382.9g/mol
InChI Key: FQIUKJDZZYWXQO-ZHACJKMWSA-N
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Description

1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in numerous therapeutic agents . This particular compound features a 1-(3-chlorophenyl)piperazine moiety, a structure found in known bioactive molecules that interact with various neurotransmitter receptors in the human brain, including multiple serotonin receptor subtypes (e.g., 5-HT 1A , 5-HT 2A , 5-HT 2C ) . The 4-isobutylphenylacryloyl substituent introduces a potential non-steroidal anti-inflammatory drug (NSAID)-like pharmacophore, suggesting this hybrid molecule may be investigated for its binding affinity and functional activity at central nervous system (CNS) targets. Researchers can utilize this compound as a key intermediate or chemical probe to explore structure-activity relationships (SAR), develop new receptor ligands, and investigate mechanisms related to neurological disorders. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to use, researchers should consult relevant safety data sheets and conduct all necessary in vitro and in vivo experiments to fully characterize the compound's properties.

Properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[4-(2-methylpropyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O/c1-18(2)16-20-8-6-19(7-9-20)10-11-23(27)26-14-12-25(13-15-26)22-5-3-4-21(24)17-22/h3-11,17-18H,12-16H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIUKJDZZYWXQO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be broken down into two key components: a piperazine ring and an acrylamide moiety. The presence of the chlorophenyl and isobutylphenyl groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
This compoundS. aureus15
This compoundE. coli12

These results suggest that the compound may possess moderate antibacterial activity, warranting further investigation into its mechanism of action against these pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neuropharmacology.

  • AChE Inhibition : Compounds structurally related to piperazine have demonstrated IC50 values ranging from 0.5 µM to 10 µM against AChE, indicating strong inhibitory potential compared to standard drugs like Tacrine.
  • BChE Inhibition : Similar studies have reported that certain piperazine derivatives exhibit competitive inhibition on BChE with varying efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound likely interacts with the active sites of AChE and BChE, leading to reduced hydrolysis of acetylcholine, thereby enhancing cholinergic signaling.
  • Antimicrobial Mechanism : The presence of the chlorophenyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A comparative study evaluated a series of piperazine derivatives against resistant bacterial strains, where one derivative exhibited a significant reduction in bacterial growth rates.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease, noting reduced levels of neuroinflammation and improved cognitive function.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorophenyl Groups : The 3-chlorophenyl moiety is a common feature in serotonin receptor ligands. For instance, mCPP (1-(3-chlorophenyl)piperazine) acts as a 5-HT1B/2C agonist, influencing anxiety and feeding behaviors . The addition of a 4-isobutylphenyl acryloyl group may alter receptor selectivity or potency due to steric and electronic effects .
  • Acryloyl vs. Alkyl Chains : Acryloyl-substituted derivatives (e.g., trimethoxyphenyl variant) are associated with antiproliferative activity, likely due to conjugation and planar structure enabling DNA intercalation . In contrast, alkyl chains (e.g., 3-chloropropyl in 3-CPCPP) serve as intermediates for further functionalization .
  • Similar bulky groups in benzylpiperazine derivatives (e.g., 3-TFMPP) show variable receptor affinities .

Key Research Findings

  • Antibacterial Activity : Arylpiperazines with cinnamyl substituents (e.g., (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine) exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the role of electron-withdrawing groups .
  • Serotonergic Effects : mCPP’s antagonism of 5-HT2A receptors contrasts with the agonist activity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), underscoring substituent-driven receptor specificity .

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